tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate
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Overview
Description
tert-Butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a fluorinated oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate typically involves multiple stepsThe final step involves the attachment of the tert-butyl carbamate group through a carbamation reaction, often using tert-butyl chloroformate as the carbamating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carbamate group into an amine.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbamate group can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a biochemical probe. The fluorinated oxolane ring can interact with biological molecules, providing insights into molecular interactions and pathways .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate involves its interaction with specific molecular targets. The fluorinated oxolane ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The carbamate group can also interact with biological molecules, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness
What sets tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate apart from similar compounds is its unique combination of a fluorinated oxolane ring and a tert-butyl carbamate group. This combination provides distinct chemical and biological properties, making it valuable for a wide range of applications .
Properties
Molecular Formula |
C17H26FN3O7 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate |
InChI |
InChI=1S/C17H26FN3O7/c1-17(2,3)28-15(25)19-6-4-7-20-11(23)5-8-21(16(20)26)14-12(18)13(24)10(9-22)27-14/h5,8,10,12-14,22,24H,4,6-7,9H2,1-3H3,(H,19,25)/t10-,12+,13-,14-/m1/s1 |
InChI Key |
FFXKMRDQHAKWGU-YXCITZCRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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